Homovanillyl alcohol 4-O-glucoside
Description
Contextualization of Phenolic Glycosides in Natural Products Research
Phenolic glycosides are a diverse group of secondary metabolites found throughout the plant kingdom. nih.govnih.gov They are characterized by a phenolic structural moiety linked to a sugar. bohrium.com In plants, these compounds are involved in various physiological processes, including defense mechanisms, pigmentation, and growth regulation. researchgate.net
The study of phenolic glycosides is a significant area of natural products research due to their vast structural diversity and wide range of biological activities. numberanalytics.comnih.gov Researchers are particularly interested in their potential as bioactive agents. nih.gov The glycosylation of phenolic compounds can influence their solubility, stability, and bioavailability, making the study of these glycosides crucial for understanding their biological roles and potential applications. bohrium.com
Significance of Homovanillyl Alcohol as an Aglycone Precursor
The non-sugar component of Homovanillyl alcohol 4-O-glucoside is homovanillyl alcohol. nih.govwikipedia.org Homovanillyl alcohol, also known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a phenolic compound found in various natural sources, including olive oil and wine. targetmol.commedchemexpress.com It is also a metabolite of dopamine, a key neurotransmitter. wikipedia.org
As a standalone compound, homovanillyl alcohol has been noted for its antioxidant properties. targetmol.comthegoodscentscompany.com The presence of this specific aglycone in the glycoside structure provides a key point of interest for researchers, as the biological activities of the glycoside may be related to the properties of its constituent parts. The study of homovanillyl alcohol as a precursor helps in understanding the structure-activity relationships of its glycosidic forms.
Overview of Research Trajectories for this compound
Research on this compound has followed several key trajectories. A significant area of investigation has been its isolation and characterization from natural sources. Furthermore, the enzymatic synthesis of this and similar glucosides has been explored to produce these compounds for further study. nih.govresearchgate.net
Another important research avenue is the investigation of its biological activities. Given the known properties of its aglycone, studies have begun to explore the potential biological effects of the glycoside itself. For instance, a study on a synthesized novel glucoside of vanillyl alcohol, 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside, which is structurally similar, has shown good antioxidant activity. nih.gov
The table below provides a summary of key research findings related to this compound and its aglycone.
| Research Area | Key Findings | References |
| Natural Occurrence | Homovanillyl alcohol is found in olive oil, wine, strawberries, and grapes. | targetmol.comthegoodscentscompany.com |
| Synthesis | A novel glucoside of vanillyl alcohol, structurally similar to this compound, was synthesized using maltase from Saccharomyces cerevisiae. | nih.gov |
| Biological Activity | Homovanillyl alcohol exhibits scavenging activities. | targetmol.comthegoodscentscompany.com |
| Metabolism | Homovanillyl alcohol is a metabolite of hydroxytyrosol (B1673988), which is a metabolite of dopamine. | wikipedia.orgmedchemexpress.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22O8 |
|---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H22O8/c1-21-10-6-8(4-5-16)2-3-9(10)22-15-14(20)13(19)12(18)11(7-17)23-15/h2-3,6,11-20H,4-5,7H2,1H3/t11-,12-,13+,14-,15-/m1/s1 |
InChI Key |
ZZDVZVBAZHPHLY-UXXRCYHCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Occurrence and Distribution in Biological Systems
Plant Sources and Botanical Origin
The identification of this compound has been documented in specific plant tissues and is increasingly being discovered through advanced analytical techniques like targeted metabolomics.
One of the notable sources of Homovanillyl alcohol 4-O-glucoside is the root bark of Oplopanax horridus, commonly known as Devil's club. Phytochemical studies have successfully isolated and identified Homovanillyl alcohol 4-O-beta-D-glucopyranoside as one of several phenylpropanoid compounds present in this plant.
While the direct precursor, homovanillyl alcohol, is a known natural phenolic compound found in products like virgin olive oil and wine, the presence of its glucosylated form, this compound, is less documented in these specific items. biorbyt.com However, recent research employing targeted metabolomics has identified this compound in the peel of Zea mays L. (corn), an important agricultural crop. nih.gov This finding suggests its potential presence in agricultural by-products, although its occurrence in olive oil and wine remains to be explicitly confirmed.
Phenolic compounds are key constituents of many foodstuffs, contributing to their sensory and biochemical properties. While honey is known to contain a wide array of phenolics derived from the nectar of various plants, and thyme is rich in phenolic compounds, specific identification of this compound in these particular foods has not been prominently reported in scientific literature to date.
Table 1: Documented Plant Sources of this compound
| Plant Species | Common Name | Part of Plant |
|---|---|---|
| Oplopanax horridus | Devil's club | Root Bark |
Biosynthetic Precursors and Pathways in Plants
The formation of this compound is intrinsically linked to major plant metabolic pathways that synthesize a vast array of natural products.
Relation to Phenylpropanoid and Secoiridoid Pathways
The synthesis of this compound originates from the phenylpropanoid pathway, a fundamental process in higher plants. frontiersin.org This pathway converts the amino acid L-phenylalanine into a variety of essential molecules, including monolignols (the building blocks of lignin) and flavonoids. frontiersin.orgnih.gov The core structure of homovanillyl alcohol is derived from intermediates within this pathway through a series of enzymatic reactions involving hydroxylations, methylations, and side-chain reductions. nih.gov
Furthermore, its biosynthesis can be linked to the metabolism of secoiridoids, particularly in plants like the olive tree (Olea europaea). Hydroxytyrosol (B1673988), a major phenolic compound derived from the hydrolysis of the secoiridoid oleuropein, is a known metabolic precursor to homovanillyl alcohol. This connection places the formation of homovanillyl alcohol at the intersection of primary phenylpropanoid synthesis and the catabolism of more complex phenolic structures.
Glucosylation Mechanisms in planta
The final step in the formation of this compound is the attachment of a glucose molecule to the homovanillyl alcohol aglycone. This process, known as glycosylation, is a common modification of secondary metabolites in plants. frontiersin.org It is catalyzed by a class of enzymes called UDP-glycosyltransferases (UGTs). frontiersin.org These enzymes transfer a glucose unit from a high-energy donor, UDP-glucose, to a hydroxyl group on the acceptor molecule—in this case, the 4-position hydroxyl group of homovanillyl alcohol.
This glycosylation step is crucial as it significantly alters the physicochemical properties of the molecule. By adding the hydrophilic glucose moiety, the plant increases the water solubility and chemical stability of the compound. frontiersin.org This modification also plays a key role in the regulation, transport, and storage of phenolic compounds within the plant cell, often sequestering them in the vacuole. frontiersin.org
Biosynthesis and Biocatalytic Synthesis Approaches
Endogenous Biosynthesis in Producer Organisms
Homovanillyl alcohol 4-O-glucoside is a naturally occurring compound found in plants of the Oleaceae family, such as the olive tree (Olea europaea). Its biosynthesis is intrinsically linked to the metabolism of other phenolic compounds within the plant. The aglycone portion, homovanillyl alcohol, is a metabolite of hydroxytyrosol (B1673988) wikipedia.orgresearchgate.netmdpi.comnih.gov. Hydroxytyrosol itself is a key phenolic compound in olives, often derived from the enzymatic hydrolysis of oleuropein, a more complex secoiridoid glucoside abundant in olive leaves and fruit mdpi.comnih.govmdpi.comnih.govresearchgate.net.
The endogenous pathway can be conceptualized in the following general steps:
Formation of Precursors: The biosynthesis begins with primary metabolites that enter the shikimate pathway to produce aromatic amino acids like tyrosine.
Synthesis of Hydroxytyrosol: Through a series of enzymatic reactions, tyrosine is converted into hydroxytyrosol. A key precursor in this process is oleuropein, which upon hydrolysis by endogenous β-glucosidases and esterases, releases hydroxytyrosol nih.gov.
Conversion to Homovanillyl Alcohol: Hydroxytyrosol can then be methylated by catechol-O-methyltransferases (COMTs) to form homovanillyl alcohol. This enzymatic step is crucial for the introduction of the methoxy (B1213986) group at the 3-position of the phenolic ring mdpi.com.
Glucosylation: The final step involves the attachment of a glucose molecule to the 4-hydroxyl group of homovanillyl alcohol. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which utilize UDP-glucose as the sugar donor. This glucosylation step enhances the water solubility and stability of the compound within the plant tissues frontiersin.org.
While the general steps are understood, the specific enzymes and regulatory mechanisms governing the complete biosynthesis of this compound in producer organisms are still a subject of ongoing research.
Enzymatic and Microbial Synthesis of this compound and Analogues
Biocatalytic approaches offer a promising alternative to extraction from natural sources for the production of this compound and its analogues. These methods often involve the use of isolated enzymes or whole microorganisms to perform specific transformations.
Transglucosylation is a key enzymatic reaction for the synthesis of glucosides. This process involves the transfer of a glucose moiety from a donor substrate to an acceptor molecule, in this case, homovanillyl alcohol. Glycosyltransferases, particularly UDP-glycosyltransferases (UGTs), are the primary enzymes responsible for this reaction in nature and are increasingly being used in biocatalytic applications. These enzymes exhibit high regioselectivity and stereoselectivity, ensuring the formation of the desired glucoside isomer nih.gov.
In addition to UGTs, other enzymes such as glycoside hydrolases can be employed under specific conditions to catalyze transglucosylation reactions. By manipulating reaction conditions, such as using high concentrations of the acceptor alcohol, the hydrolytic activity of these enzymes can be shifted towards synthesis.
Several commercially available enzymes have been investigated for their ability to synthesize phenolic glucosides.
Saccharomyces cerevisiae maltase: Maltase from S. cerevisiae has been successfully used for the synthesis of a structurally similar compound, vanillyl alcohol 4-O-glucoside. In a study, this enzyme catalyzed the transglucosylation from maltose (B56501) to vanillyl alcohol, achieving a significant yield of the corresponding glucoside. The optimal conditions for this reaction were found to be a temperature of 37°C, a pH of 6.6, a high maltose concentration (60% w/v), and a vanillyl alcohol concentration of 158 mM nih.govresearchgate.net. This demonstrates the potential of using disaccharides as glucose donors and readily available yeast enzymes for the synthesis of such compounds.
Kluyveromyces lactis β-galactosidase: While primarily known for its lactase activity, β-galactosidase from the yeast Kluyveromyces lactis also possesses transglycosylation capabilities. It can transfer a galactose unit from a donor like lactose (B1674315) to various acceptor molecules, including phenolic compounds. Although specific studies on the galactosylation of homovanillyl alcohol by this enzyme are limited, its demonstrated ability to glycosylate other phenolic acceptors suggests its potential applicability.
The table below summarizes the key parameters for the enzymatic synthesis of vanillyl alcohol glucoside using Saccharomyces cerevisiae maltase, which serves as a model for the potential synthesis of this compound.
Optimized Conditions for Vanillyl Alcohol Glucoside Synthesis
| Parameter | Optimal Value |
|---|---|
| Enzyme Source | Saccharomyces cerevisiae maltase |
| Temperature | 37 °C |
| pH | 6.6 |
| Maltose Concentration | 60% (w/v) |
| Vanillyl Alcohol Concentration | 158 mM |
| Yield of Glucoside | 90 mM |
Biotransformation using microorganisms or their enzymes provides a powerful tool for converting readily available precursors into more valuable compounds like this compound.
From Oleuropein: Oleuropein, which is abundant in olive leaves and by-products of olive oil production, is a prime starting material. The biotransformation process typically involves a two-step enzymatic hydrolysis to first yield hydroxytyrosol. This is achieved through the action of β-glucosidases, which cleave the glucose moiety, and esterases, which hydrolyze the ester bond nih.govmdpi.comnih.govresearchgate.netfrontiersin.org. The resulting hydroxytyrosol can then be further biotransformed into homovanillyl alcohol and subsequently glucosylated.
From Hydroxytyrosol: Direct biotransformation of hydroxytyrosol to this compound can be envisioned as a two-step process within a single microbial host or through a cascade of enzymatic reactions. The first step would involve the methylation of hydroxytyrosol to homovanillyl alcohol, followed by glucosylation. While homovanillyl alcohol is a known metabolite of hydroxytyrosol in vivo wikipedia.orgmdpi.comnih.gov, the development of a microbial system for this specific conversion is an area of active research.
From Vanillyl Alcohol: Vanillyl alcohol, being structurally very similar to homovanillyl alcohol, is a relevant precursor for the synthesis of analogue compounds. As previously mentioned, microorganisms like Saccharomyces cerevisiae can be used to directly glucosylate vanillyl alcohol nih.govresearchgate.net.
Metabolic engineering of microorganisms, particularly Escherichia coli, offers a highly customizable platform for the de novo synthesis of valuable chemicals, including phenolic glucosides. The general strategy involves introducing heterologous genes to construct a synthetic metabolic pathway and optimizing the host's metabolism to channel precursors towards the desired product.
For the production of this compound, a potential engineered pathway in E. coli could be designed as follows:
Enhancing Precursor Supply: Engineering the central metabolism of E. coli to overproduce the aromatic amino acid tyrosine, a precursor to the phenylpropanoid pathway.
Introducing the Aglycone Biosynthesis Pathway: Expressing a set of enzymes that can convert tyrosine to homovanillyl alcohol. This would likely involve enzymes for hydroxylation, decarboxylation, reduction, and methylation.
Implementing the Glucosylation Step: Introducing a suitable UDP-glycosyltransferase that can efficiently glucosylate homovanillyl alcohol. To ensure a sufficient supply of the sugar donor, UDP-glucose, the endogenous pathways for its synthesis may also need to be upregulated.
While the complete de novo synthesis of this compound in a microbial host has not yet been reported, the successful engineering of E. coli for the production of related compounds such as vanillyl alcohol nih.gov, phenol nih.govresearchgate.net, and various other phenolic glucosides nih.gov demonstrates the feasibility of this approach. These studies provide a strong foundation and a toolkit of genetic and enzymatic resources that could be adapted for the production of this compound.
Metabolism and Biotransformation Pathways Non Human Clinical Contexts
In Vitro Enzymatic Transformations
In vitro studies provide a foundational understanding of the enzymatic processes that Homovanillyl alcohol 4-O-glucoside undergoes. These transformations are primarily centered around hydrolysis of the glycosidic bond, followed by conjugation reactions of the resulting aglycone, homovanillyl alcohol.
A pivotal in vitro study focused on a synthesized compound structurally identical to this compound, identified as 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside. This research demonstrated that the compound is hydrolyzed at the brush border membrane of enterocytes. researchgate.netnih.gov This enzymatic hydrolysis is a critical first step, as it releases the aglycone, homovanillyl alcohol, making it available for further metabolic processes.
While direct studies on the glucuronidation and sulfation of this compound are not extensively documented, the metabolic fate of its aglycone, homovanillyl alcohol, and other similar phenolic compounds offers significant insights. Once homovanillyl alcohol is liberated from its glucoside form, it is expected to undergo Phase II conjugation reactions, including glucuronidation and sulfation. These processes are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, which are abundant in the liver and other tissues. springernature.com
The addition of a glucuronic acid or sulfate (B86663) group to homovanillyl alcohol increases its water solubility, facilitating its excretion from the body. The presence of "Homovanillyl alcohol glucuronide" has been noted in metabolic databases, supporting the occurrence of this pathway for the aglycone. General studies on flavonoids and other phenolics demonstrate that glucuronidation and sulfation are principal metabolic routes. nih.gov
Table 1: Predicted Phase II Conjugation of Homovanillyl Alcohol
| Metabolite Name | Parent Compound | Metabolic Process | Enzyme Family | Predicted Outcome |
| Homovanillyl alcohol glucuronide | Homovanillyl alcohol | Glucuronidation | UGTs | Increased water solubility for excretion |
| Homovanillyl alcohol sulfate | Homovanillyl alcohol | Sulfation | SULTs | Increased water solubility for excretion |
Homovanillyl alcohol itself is a metabolite of hydroxytyrosol (B1673988), formed through the action of Catechol-O-Methyltransferase (COMT). wikipedia.org COMT is a key enzyme in the metabolism of catecholamines and other catechol-containing compounds. Since homovanillyl alcohol already possesses a methoxy (B1213986) group and is not a catechol, it is not a direct substrate for further methylation by COMT. The methylation step occurs earlier in the metabolic pathway leading to the formation of homovanillyl alcohol from catechol precursors like hydroxytyrosol.
Microbial Metabolism in Biological Systems (e.g., Gut Microbiota)
The gut microbiota plays a significant role in the metabolism of many dietary polyphenols, including phenolic glucosides. nih.govmaastrichtuniversity.nl These microorganisms possess a wide array of enzymes capable of transforming compounds that are not absorbed in the upper gastrointestinal tract.
The intestinal microbiome is capable of metabolizing glycosylated polyphenols into smaller, more readily absorbable phenolic compounds. nih.gov This process involves the cleavage of the glycosidic bond by microbial glycosidases, releasing the aglycone. In the case of this compound, gut bacteria would first hydrolyze the molecule to yield homovanillyl alcohol and glucose. The released homovanillyl alcohol can then be further metabolized by the gut microbiota. While direct studies on this compound are limited, the general process for phenolic glucosides is well-established. nih.govresearchgate.net
Following the initial deglycosylation by gut microbiota, the liberated aglycones can be absorbed and undergo Phase II metabolism in the liver, leading to the formation of glucuronides and sulfates. nih.gov Additionally, some gut microbes themselves have the capacity to perform conjugation reactions, though this is less common than hepatic conjugation. The primary role of the gut microbiota concerning conjugated metabolites is often deconjugation through enzymes like β-glucuronidases, which can cleave glucuronides that are excreted into the bile, allowing for reabsorption of the aglycone in a process known as enterohepatic circulation. nih.gov
In Vivo Animal Metabolism Studies
Absorption and Systemic Circulation of Metabolites (e.g., in rats)
Research on gastrodin (B1674634), a compound analogous to this compound, reveals rapid absorption following oral administration in rats. worldscientific.com Pharmacokinetic studies indicate that after oral ingestion, gastrodin is quickly absorbed and its concentration in plasma peaks within a short time frame. worldscientific.com For instance, after administering 100 mg/kg of gastrodin to rats, the maximum plasma concentration (Cmax) was observed at 0.42 hours. worldscientific.com
The bioavailability of gastrodin in rats after oral administration is significant, estimated to be between 40% and 60%. worldscientific.com This suggests efficient absorption from the gastrointestinal tract into systemic circulation. Once absorbed, the parent glycoside and its metabolites are distributed throughout the body. Studies have successfully measured the concentrations of gastrodin and its primary metabolite in blood, brain tissue, and bile, confirming its systemic availability. worldscientific.com
A key aspect of the biotransformation of these glycosides is the role of the intestinal microbiota. In vitro studies using rat intestinal contents have demonstrated that gastrodin is extensively metabolized to its aglycone, p-hydroxybenzyl alcohol (HBA), in a time- and concentration-dependent manner. mdpi.com This conversion is significantly reduced in rats treated with antibiotics, highlighting the crucial role of gut bacteria in this initial metabolic step. mdpi.com In vivo studies further support this, showing that antibiotic pretreatment in rats affects the metabolism of gastrodin to HBA. mdpi.com
The concentration-time profile of gastrodin in rats has been shown to fit a two-compartment open model after intravenous administration and a one-compartment open model after intragastric administration. magtechjournal.com The absolute bioavailability has been reported to be as high as 86.1%, and studies have indicated that enterohepatic circulation of gastrodin does not occur in rats. magtechjournal.com
Table 1: Pharmacokinetic Parameters of Gastrodin in Rats after Oral Administration (Data based on studies of gastrodin as a proxy for this compound)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 0.42 h | worldscientific.com |
| Cmax (Peak Plasma Concentration) | 44.84 µg/mL | worldscientific.com |
| t1/2 (Half-life) | 1.13 h | worldscientific.com |
| AUC (Area Under the Curve) | 57.92 µg/h/mL | worldscientific.com |
| Oral Bioavailability | 40-60% | worldscientific.com |
| Absolute Bioavailability (Intragastric) | 86.1% | magtechjournal.com |
Identification of Homovanillyl Alcohol and its Conjugates in Animal Matrices
The primary metabolite of gastrodin identified in animal matrices is its aglycone, p-hydroxybenzyl alcohol (HBA). mdpi.comnih.gov This suggests that the initial and major metabolic step for this compound would be the cleavage of the glycosidic bond to yield Homovanillyl alcohol and glucose.
Following the administration of gastrodin in rats, both the parent compound and HBA have been detected and quantified in various biological samples, including plasma, cerebrospinal fluid (CSF), and different regions of the brain. nih.gov High-performance liquid chromatography (HPLC) is a common analytical technique used for the determination of these compounds in such matrices. magtechjournal.comnih.gov
Studies investigating the distribution of gastrodin in rats have shown that it rapidly enters the brain. nih.gov However, the ratio of the area under the curve (AUC) in the brain to that in the plasma is relatively low, indicating limited penetration across the blood-brain barrier. nih.gov The concentrations of HBA, the main metabolite, were found to be very low in both CSF and plasma in some studies. nih.gov
The identification of these compounds in various tissues provides evidence of their distribution and potential sites of action. For instance, the distribution of gastrodin in different brain regions, such as the frontal cortex, hippocampus, thalamus, and cerebellum, has been documented. nih.gov
Table 2: Distribution of Gastrodin in Rat Brain Regions (Data based on studies of gastrodin as a proxy for this compound)
| Brain Region | Ratio of AUC (Brain/Plasma) | Reference |
| Cerebrospinal Fluid (CSF) | 4.8 ± 2.4% | nih.gov |
| Frontal Cortex | 3.3 ± 1.2% | nih.gov |
| Hippocampus | 3.0 ± 0.7% | nih.gov |
| Thalamus | 3.3 ± 1.3% | nih.gov |
| Cerebellum | 6.1 ± 1.9% | nih.gov |
Biological Activities and Mechanistic Investigations Non Human Clinical Contexts
Antioxidant and Free Radical Scavenging Properties
The antioxidant potential of homovanillyl alcohol 4-O-glucoside has been evaluated through several in vitro assays, demonstrating its capacity to neutralize free radicals and protect cells from oxidative damage.
In Vitro Assays (e.g., DPPH, ABTS)
The free radical scavenging activity of this compound has been confirmed using standard in vitro antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assays. nih.govresearchgate.netnih.gov These assays are based on the principle that an antioxidant compound will donate an electron to the stable radical, thus neutralizing it and causing a measurable change in color. nih.gov
While specific IC50 values (the concentration of the antioxidant required to scavenge 50% of the initial radicals) for this compound are not extensively detailed in the provided search results, the compound has been shown to possess good antioxidant activity. nih.govresearchgate.net The antioxidant capacity in these assays is often compared to a standard antioxidant like Trolox, a water-soluble derivative of vitamin E. nih.gov
Table 1: In Vitro Antioxidant Assays for this compound
| Assay | Principle | Observation |
| DPPH | Measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical. researchgate.netresearchgate.netmdpi.com | This compound demonstrates DPPH radical scavenging activity. nih.gov |
| ABTS | Measures the decolorization of the ABTS radical cation by antioxidants. nih.gov | This compound exhibits ABTS radical scavenging activity. nih.gov |
Cellular Protection Studies (e.g., Red Blood Cell Hemolysis, Keratinocyte Models)
Beyond simple chemical assays, the protective effects of homovanillyl alcohol and its related compounds have been studied in cellular models. Homovanillyl alcohol, the aglycone of this compound, has been shown to protect red blood cells (RBCs) from oxidative injury. medchemexpress.com Oxidative stress can lead to hemolysis, the rupture of red blood cells, and compounds that can mitigate this are of significant interest. nih.govnih.govresearchgate.net Studies on hydroxytyrosol (B1673988) and its metabolite homovanillyl alcohol have demonstrated their ability to protect L-6 myoblasts from cytotoxicity induced by a radical generator. nih.gov
While direct studies on this compound in keratinocyte models were not found in the provided results, the antioxidant properties of related phenolic compounds suggest a potential protective role against oxidative damage in skin cells.
Comparative Studies with Aglycone and Other Glycosides
Research has compared the antioxidant activities of glycosides with their corresponding aglycones (the non-sugar part of the molecule). In some cases, the glycosylation of a phenolic compound can influence its antioxidant activity. For instance, studies on other glycosides have explored how the sugar moiety affects the radical scavenging capacity. frontiersin.org The antioxidant activity of homovanillyl alcohol itself is well-documented, showing high scavenging activities. thegoodscentscompany.com A novel synthesized glucoside of vanillyl alcohol, structurally similar to this compound, was also reported to possess good antioxidant activity. nih.govresearchgate.net
Anti-inflammatory Potential (Mechanistic/In Vitro)
The anti-inflammatory potential of this compound has been investigated in vitro. While direct mechanistic studies on this specific glucoside are limited in the provided results, the anti-inflammatory effects of related compounds and the general class of polyphenols are well-established. For example, in vitro models using cell lines like HepG2 have been employed to study the anti-inflammatory effects of alcohol, demonstrating a reduction in inflammatory markers like IL-6 and TNF-α. nih.gov Flavonol glycosides, another class of plant-derived compounds, have also shown anti-inflammatory activity in vitro, comparable to the standard drug diclofenac. researchgate.net Homovanillyl alcohol has been shown to inhibit homocysteine-induced endothelial cell adhesion, a process linked to inflammation. thegoodscentscompany.com
Other Investigated Bioactivities (e.g., Antimicrobial, Antitumor, excluding human clinical)
Beyond antioxidant and anti-inflammatory effects, other biological activities of this compound and related compounds have been explored.
Antimicrobial Activity: While specific studies on the antimicrobial properties of this compound are not detailed, related compounds have shown such activity. For example, alcohol-based sanitizers are widely recognized for their antimicrobial efficacy. nih.govresearchgate.net Studies on plant extracts containing various phenolic compounds have also demonstrated antimicrobial activities against a range of bacteria. nih.gov The glycosylation of certain compounds has been shown to enhance their antimicrobial potency. frontiersin.org
Antitumor Activity: The antitumor potential of various glycosides has been a subject of research. Galloyl glucosides, for instance, have been synthesized and tested for their in vitro antitumor activity against human cancer cell lines such as K562, HL-60, and HeLa. nih.gov These studies provide a basis for investigating the potential antitumor effects of other glucosides like this compound.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental technique for separating Homovanillyl alcohol 4-O-glucoside from complex mixtures. wikipedia.org This separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. wikipedia.orgquora.com
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of this compound. wikipedia.org The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.org The separation is based on the different interactions of the analyte with the stationary phase. quora.com
In the analysis of phenolic compounds, including glucosides, reversed-phase HPLC (RP-HPLC) is commonly employed. science.gov A typical RP-HPLC setup might use a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. science.govnih.gov The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with a wide range of polarities. frontiersin.org
For the quantification of this compound, a calibration curve is constructed using standard solutions of the compound at known concentrations. researchgate.net The peak area of the analyte in the chromatogram is proportional to its concentration. The limit of detection (LOD) and limit of quantification (LOQ) are important parameters that define the sensitivity of the method. science.gov
Table 1: HPLC Parameters for Analysis of Related Phenolic Glucosides
| Parameter | Value/Description |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) science.gov |
| Mobile Phase | Gradient of acetonitrile/methanol and acidified water science.govnih.gov |
| Flow Rate | Typically 0.8 - 1.0 mL/min science.govfrontiersin.org |
| Detection | UV at 220 nm or 280 nm researchgate.netmdpi.com |
| Temperature | Ambient or controlled (e.g., 25-40 °C) researchgate.net |
This table presents typical parameters that can be adapted for the analysis of this compound based on methods for similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. ekb.eg This hyphenated technique is invaluable for the unambiguous identification and quantification of this compound, even in complex biological matrices. frontiersin.org
After separation by the LC column, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like glycosides, as it minimizes fragmentation in the source. mdpi.comfrontiersin.org The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z).
For structural confirmation, tandem mass spectrometry (MS/MS) is employed. In MS/MS, a specific precursor ion (in this case, the molecular ion of this compound) is selected and subjected to collision-induced dissociation (CID). This process breaks the ion into characteristic product ions (fragments). The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, a characteristic fragmentation would be the loss of the glucose moiety (162 Da), resulting in a fragment ion corresponding to Homovanillyl alcohol. mdpi.com
A predicted LC-MS/MS spectrum for the related compound, Homovanillyl alcohol, in negative ionization mode shows a precursor ion at m/z 167.0714 [M-H]⁻ and major fragment ions at m/z 152.1, 137.2, and 123.2. nih.govymdb.ca This information can serve as a guide for identifying the aglycone part of this compound after fragmentation.
Table 2: Predicted MS/MS Fragmentation of Homovanillyl Alcohol (Aglycone of this compound)
| Precursor Ion (m/z) | Collision Energy | Fragment Ions (m/z) |
| 167.0714 [M-H]⁻ | 20 eV (Predicted) | 152.1, 137.2, 123.2 nih.govymdb.ca |
This table shows predicted fragmentation data for the aglycone portion, which is critical for identifying the full glucoside structure in MS/MS analysis.
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are essential for elucidating the detailed chemical structure of this compound and for its quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. mnstate.edu ¹H NMR (proton NMR) provides detailed information about the number of different types of protons, their chemical environment, and their connectivity within the molecule. youtube.commnstate.edu
In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the protons of the homovanillyl alcohol moiety and the glucose unit. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons of the homovanillyl alcohol ring would appear in the downfield region (typically δ 6-8 ppm), while the protons of the ethyl group and the methoxy (B1213986) group would be found in the upfield region. The protons of the glucose unit would have characteristic chemical shifts and coupling patterns. researchgate.net The linkage of the glucose to the homovanillyl alcohol can be confirmed by techniques like HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons that are two or three bonds apart. researchgate.net
Quantitative ³¹P NMR spectroscopy is a specialized technique that can be used to determine the content of different types of hydroxyl groups in a sample after derivatization with a phosphorus-containing reagent. sci-hub.sespringernature.com This method could potentially be applied to quantify the phenolic and alcoholic hydroxyl groups in a mixture containing this compound. sci-hub.seunive.it
Table 3: Expected ¹H NMR Chemical Shift Ranges for Key Protons in this compound
| Proton Type | Expected Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5 - 7.5 |
| Anomeric Proton (Glucose) | 4.5 - 5.5 |
| Methoxy Protons (-OCH₃) | 3.5 - 4.0 |
| Ethyl Protons (-CH₂CH₂O-) | 2.5 - 4.0 |
| Glucose Protons (non-anomeric) | 3.0 - 4.5 |
This table provides an estimation of the chemical shifts based on general principles of ¹H NMR spectroscopy and data for similar structures.
Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule. This technique is useful for quantifying compounds with chromophores, such as the aromatic ring in this compound. The UV spectrum of a compound is characterized by its wavelength of maximum absorbance (λmax). nih.gov For phenolic compounds, the λmax is typically in the range of 270-280 nm. The absorbance at a specific wavelength is directly proportional to the concentration of the compound, according to the Beer-Lambert law, allowing for quantification. nih.gov UV detection is often coupled with HPLC for quantitative analysis. mdpi.com
Metabolomic Profiling Approaches
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Untargeted metabolomic approaches, often utilizing LC-MS, aim to detect and identify as many metabolites as possible in a sample without a predefined list of targets. nih.gov These approaches are valuable for discovering novel metabolites and understanding metabolic pathways.
This compound can be identified in metabolomic studies of organisms that produce it or in studies investigating the metabolism of related compounds. For example, studies on the bioavailability of phenolic compounds from plant extracts have used untargeted metabolomics to identify metabolites in plasma, which could include glucosides and their derivatives. nih.gov The identification of such compounds in complex biological samples relies on accurate mass measurements and comparison of MS/MS fragmentation patterns with databases or authentic standards. mdpi.com The presence of this compound and its metabolites can provide insights into the metabolic fate of dietary polyphenols.
Untargeted Metabolomics for Discovery of Novel Metabolites
Untargeted metabolomics has emerged as a powerful hypothesis-generating tool for the comprehensive analysis of all measurable analytes in a biological sample, including novel or unexpected metabolites. This approach is particularly valuable in the study of xenobiotics and their metabolic fate in the body.
Liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) is a cornerstone of untargeted metabolomics. nih.gov This combination offers high sensitivity and the ability to analyze a wide range of non-volatile metabolites. nih.gov In practice, untargeted metabolomics using techniques like HPLC-ESI-QTOF-MS can generate a massive number of molecular features from a single biological sample, such as blood plasma. nih.gov For instance, one study reported obtaining 6360 molecular features after data preprocessing. nih.gov
The primary advantage of untargeted metabolomics is its capacity to uncover novel metabolites that would be missed by targeted analyses, which focus on a predefined list of compounds. nih.gov This discovery potential is crucial for building a more complete picture of metabolic pathways. While direct quantification is not the primary goal of untargeted approaches, they provide relative quantitative data by comparing the deconvoluted chromatographic areas of detected ions. nih.gov This allows for the study of the time course of metabolite appearance and disappearance in biological fluids. nih.gov
Global network optimization approaches, such as NetID, are being developed to enhance the annotation of the vast datasets generated by untargeted metabolomics. These methods aim to assign molecular formulae to all observed ion peaks by considering mass, retention time, and fragmentation patterns, thereby increasing the accuracy of metabolite identification and facilitating the discovery of novel compounds. biorxiv.org
Method Development and Validation in Complex Biological Matrices
The development and validation of analytical methods are critical for ensuring the reliability and reproducibility of quantitative data for metabolites like this compound in complex biological matrices such as plasma and urine. These processes are typically guided by regulatory standards, such as those from the FDA. researchgate.net
A typical workflow involves several key steps:
Sample Preparation: The initial step is to extract the analyte of interest from the biological matrix. This often involves techniques like protein precipitation with a solvent such as precooled methanol, followed by centrifugation to separate the supernatant containing the analyte. researchgate.net Another common technique is liquid-liquid extraction (LLE) using a solvent like ethyl acetate. ijper.org Solid-phase extraction (SPE) is also employed for the extraction and preconcentration of compounds from biological samples. researchgate.net
Chromatographic Separation: High-performance liquid chromatography (HPLC) is widely used to separate the target analyte from other components in the extract. A C18 column is a common choice for the stationary phase. researchgate.netijper.org The separation is achieved by using a mobile phase, which is often a mixture of an aqueous solution (e.g., with 0.1% phosphoric acid or 0.1% formic acid) and an organic solvent (e.g., methanol). researchgate.netijper.org The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. researchgate.netijper.org
Detection: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its high sensitivity and selectivity. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. ijper.org
Validation: A developed method must undergo rigorous validation to ensure its performance. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is assessed by creating a calibration curve over a specific concentration range. ijper.org
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated at different concentration levels (e.g., low, medium, and high quality control samples). researchgate.netijper.org
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in an extracted sample to the response in a non-extracted standard. ijper.org
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. researchgate.net
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions is assessed. researchgate.net
The following tables provide examples of data generated during method validation for similar compounds in biological matrices.
Table 1: Intra- and Inter-batch Precision and Accuracy for Analyte Quantification
| Concentration Level | Intra-batch RSD (%) | Inter-batch RSD (%) | Relative Error (RE) (%) |
| Low QC | < 13% | < 13% | Within ± 15% |
| Medium QC | < 13% | < 13% | Within ± 15% |
| High QC | < 13% | < 13% | Within ± 15% |
Data adapted from a study on gastrodin (B1674634) and p-hydroxybenzyl alcohol. researchgate.net This table illustrates typical acceptance criteria for precision (RSD) and accuracy (RE) in bioanalytical method validation.
Table 2: Stability of Analytes in Biological Matrix
| Stability Condition | Relative Standard Deviation (RSD) |
| Short-term (room temperature) | < 15% |
| Long-term (frozen) | < 15% |
| Freeze-thaw cycles | < 15% |
Data adapted from a study on gastrodin and p-hydroxybenzyl alcohol. researchgate.net This table shows representative acceptance criteria for analyte stability assessments.
Future Research Directions and Translational Perspectives Non Human Clinical
Elucidation of Undiscovered Biosynthetic Pathways
The complete biosynthetic pathway of Homovanillyl alcohol 4-O-glucoside in the multitude of organisms that produce it has not been fully mapped. It is understood that the compound is a glucoside of homovanillyl alcohol, but the specific enzymes and the mechanisms that regulate its formation are still under investigation. Future research should prioritize the identification and characterization of the UDP-glucosyltransferases (UGTs) that are responsible for the glucosylation of homovanillyl alcohol.
Key research approaches should include:
Gene identification and functional analysis: Utilizing model organisms and known producer plants to discover novel UGTs with high specificity for homovanillyl alcohol.
Biochemical assays: Employing techniques such as gene silencing, protein expression and purification, and in vitro enzymatic assays to confirm the function of candidate genes.
A more profound understanding of these biosynthetic pathways could facilitate the metabolic engineering of plants or microorganisms for the enhanced production of this compound.
Optimization of Biocatalytic Production for Academic Applications
A consistent and efficient supply of this compound is crucial for research purposes. Biocatalytic production offers a promising alternative to chemical synthesis, which can be intricate and yield unwanted byproducts. mdpi.com Future research should focus on developing optimized biocatalytic systems for synthesizing this compound.
Potential areas for optimization include:
Screening for novel biocatalysts: Searching for new microorganisms or genetically engineering existing ones to express the required glycosyltransferases.
Process optimization: Fine-tuning parameters such as substrate concentration, pH, temperature, and downstream purification processes to maximize yield and purity. nih.gov
Enzyme selection: One study has already demonstrated the use of maltase from Saccharomyces cerevisiae as a catalyst for this type of transglucosylation. nih.govresearchgate.net
The ultimate aim is to create a scalable and economical method for producing high-purity this compound for academic and preclinical research. mdpi.com
Table 1: Optimized Reaction Factors for Transglucosylation
| Factor | Optimal Condition |
| Temperature | 37 °C nih.gov |
| Maltose (B56501) Concentration | 60% (w/v) nih.gov |
| pH | 6.6 nih.gov |
| Vanillyl Alcohol Concentration | 158 mM nih.gov |
Comprehensive Mapping of Metabolic Fate in Diverse Organisms
A critical area of future research is understanding the metabolic fate of this compound following ingestion or absorption in various non-human model organisms. It is vital to map its absorption, distribution, metabolism, and excretion (ADME) profile. One study has suggested that the compound is stable in the gastrointestinal tract and is hydrolyzed at the brush border membrane of enterocytes. nih.govresearchgate.net
Future studies should investigate:
The role of gut microbiota: Examining the impact of gut bacteria on the deglycosylation of the parent compound to release homovanillyl alcohol.
Metabolic transformations: Identifying the subsequent phase I and phase II metabolic pathways of the aglycone.
Metabolite identification: Using advanced techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites in biological samples.
This research will provide a complete picture of the compound's bioavailability and how long it persists in different biological systems.
Advanced Mechanistic Studies of Bioactivity at the Molecular and Cellular Level
Initial studies have pointed to various biological activities of this compound and its aglycone, homovanillyl alcohol, including good antioxidant activity. nih.govresearchgate.net However, the precise molecular and cellular mechanisms that drive these activities require more detailed investigation.
Future research should utilize a variety of in vitro and cell-based assays to explore the compound's effects on:
Specific signaling pathways
Enzyme activities
Gene expression
For example, its potential as an antioxidant can be further explored by examining its ability to scavenge reactive oxygen species and its impact on cellular antioxidant defense systems. A fundamental understanding of these mechanisms is essential for predicting its physiological effects.
Development of Novel Analytical Standards and Methodologies
The accurate and sensitive detection and quantification of this compound in various samples, such as plant extracts and biological fluids, are crucial for research. biocat.comchem-norm.com Therefore, the development of certified analytical standards and robust analytical methods is a high priority. biocat.com
Future work in this area should include:
Synthesis of reference standards: Creating high-purity standards for both this compound and its potential metabolites.
Development of advanced analytical techniques: Creating and validating methods such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) to achieve lower detection limits and greater specificity.
These advancements will ensure more reliable and reproducible research findings across different studies.
Exploration of Ecological Roles and Interactions
The presence of this compound in certain plants, such as Vanilla planifolia, suggests it may play a role in their interactions with the surrounding environment. researchgate.net Future ecological research should investigate its potential functions.
Areas for exploration include:
Plant defense: Determining if the compound helps protect plants against herbivores and pathogens. This could involve studies to see if it acts as a feeding deterrent or possesses antimicrobial properties.
Allelopathy: Investigating whether the compound is involved in the chemical inhibition of one plant by another.
Understanding the ecological importance of this compound will offer insights into the chemical ecology of the plants that produce it and its wider effects on ecosystem dynamics.
Q & A
Q. What methodologies are recommended for isolating Homovanillyl alcohol 4-O-glucoside from natural sources?
Isolation typically involves extraction from plant materials (e.g., Oleaceae species or Urtica cannabina) using polar solvents like methanol or ethanol, followed by chromatographic purification. Techniques such as column chromatography with silica gel or Sephadex LH-20, coupled with HPLC for purity verification, are standard . Enzymatic pretreatment (e.g., β-glucosidase) may enhance yield by cleaving glycosidic bonds in interfering compounds .
Q. How can the structural identity of this compound be confirmed?
Use a combination of NMR (¹H, ¹³C, HSQC, and HMBC) to assign the glucoside linkage at the 4-OH position of the homovanillyl alcohol moiety. Mass spectrometry (ESI-MS or MALDI-TOF) confirms the molecular ion peak at m/z 330.33 (C₁₅H₂₂O₈) . Comparative analysis with synthetic standards (e.g., enzymatic galactosylation followed by lipase-mediated esterification) is advised for validation .
Q. What are the optimal storage conditions to ensure compound stability?
Store as a lyophilized powder at -20°C in airtight, light-protected containers. For short-term use (≤6 months), 2–8°C is acceptable. Avoid repeated freeze-thaw cycles, as hydrolysis of the glycosidic bond may occur .
Q. Which analytical methods are suitable for quantifying this compound in biological matrices?
LC-MS/MS with enzymatic hydrolysis (β-glucuronidase/sulfatase) is preferred for quantifying free aglycones in urine or plasma. Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) and monitor transitions at m/z 330→168 . For plant extracts, HPLC-UV (280 nm) with external calibration provides reliable quantification .
Advanced Research Questions
Q. How can enzymatic synthesis be optimized to improve yields of this compound analogues?
Employ a two-step enzymatic process:
Transglycosylation : Use Kluyveromyces lactis β-galactosidase in saturated lactose to synthesize galactosides (30–35% yield).
Esterification : Catalyze with Candida antarctica Lipase B (CaL-B) in anhydrous tert-butanol to attach hydroxycinnamic acid derivatives (40–60% yield). Optimize solvent polarity and temperature (40–60°C) to enhance regioselectivity .
Q. How to resolve contradictions in reported antioxidant efficacy across studies?
Discrepancies may arise from assay conditions (e.g., DPPH vs. cellular ROS assays). For example, while DPPH scavenging shows IC₅₀ values comparable to ascorbic acid, cellular antioxidant activity (e.g., in erythrocytes) requires higher concentrations (80 µM) due to membrane permeability limitations . Validate results using orthogonal assays (e.g., FRAP, ORAC) and include positive controls (e.g., Trolox).
Q. What experimental designs are recommended to study anti-inflammatory mechanisms?
Use endothelial cells (HUVEC) or monocytic cells (U937) treated with TNF-α to model inflammation. Measure ICAM-1/VCAM-1 expression via qPCR or ELISA. For mechanistic insights, pair with siRNA knockdown of NF-κB or MAPK pathways. Dose-response studies (1–50 µM) are critical, as effects are concentration-dependent .
Q. How does metabolic stability impact the detection of this compound in vivo?
The compound undergoes rapid phase II metabolism (glucuronidation/sulfation) in humans. To detect the intact glucoside, collect samples within 2–4 hours post-administration and use LC-MS with enzymatic hydrolysis to differentiate between conjugated and free forms .
Q. What strategies mitigate cytotoxicity in cell-based assays?
Pre-test solubility in DMSO or ethanol (≤0.1% final concentration) and confirm absence of solvent-induced stress via MTT assays. For prolonged exposure (>24 hours), use lower concentrations (≤50 µM) to avoid membrane disruption, as noted in erythrocyte hemolysis studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
